N-benzyl-2-phenyl-cyclobutanamine
Description
N-Benzyl-2-phenyl-cyclobutanamine is a synthetic organic compound characterized by a cyclobutane ring substituted with a phenyl group at the 2-position and a benzylamine moiety at the nitrogen atom. The cyclobutane ring imparts significant steric strain, influencing its reactivity and conformational flexibility. However, its pharmacological profile remains understudied compared to established bioactive amines.
Properties
IUPAC Name |
N-benzyl-2-phenylcyclobutan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N/c1-3-7-14(8-4-1)13-18-17-12-11-16(17)15-9-5-2-6-10-15/h1-10,16-18H,11-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQIJTUJJKZYSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1C2=CC=CC=C2)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a general analysis based on chemical principles and analogous compounds:
Structural Analogues
Cyclobutane Derivatives :
- 2-Phenylcyclobutanamine : Lacking the benzyl substitution, this simpler derivative exhibits reduced steric hindrance and higher metabolic instability compared to N-benzyl-2-phenyl-cyclobutanamine.
- N-Benzylcyclohexylamine : The six-membered cyclohexane ring reduces ring strain, enhancing thermodynamic stability but diminishing reactivity.
Pharmacological and Physicochemical Properties
| Property | This compound | 2-Phenylcyclobutanamine | N-Benzylphenethylamine |
|---|---|---|---|
| Molecular Weight | ~265.3 g/mol | ~175.2 g/mol | ~211.3 g/mol |
| LogP (Predicted) | 3.2 (high lipophilicity) | 1.8 | 2.5 |
| Ring Strain | High (cyclobutane) | High | None (flexible chain) |
| Metabolic Stability | Moderate (benzyl group slows metabolism) | Low | Moderate |
Research Findings
- Synthetic Accessibility : The strained cyclobutane ring in this compound complicates synthesis, requiring specialized methods like [2+2] cycloadditions or ring-contraction strategies .
- Biological Activity: Limited studies suggest weak affinity for serotonin receptors (e.g., 5-HT2A) compared to N-benzylphenethylamine derivatives, which show stronger CNS activity .
Limitations and Data Gaps
This analysis relies on extrapolation from structurally related compounds and general organic chemistry principles. Key gaps include:
- Experimental data on receptor binding, toxicity, or pharmacokinetics.
- Direct comparisons with cyclopropane or azetidine derivatives.
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